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Compound of Interest

Compound Name: 4-Methoxybenzyl alcohol

Cat. No.: B1665506 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic

characterization of 4-Methoxybenzyl alcohol, a key intermediate in the synthesis of various

pharmaceutical and organic compounds. This document details the nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental

protocols for acquiring this information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR

data for 4-Methoxybenzyl alcohol, typically recorded in deuterated chloroform (CDCl₃) with

tetramethylsilane (TMS) as an internal standard.

¹H NMR Data
The ¹H NMR spectrum of 4-Methoxybenzyl alcohol is characterized by distinct signals

corresponding to the aromatic, benzylic, methoxy, and hydroxyl protons.
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.28 Doublet 8.4 2H
Ar-H (ortho to

CH₂OH)

6.89 Doublet 8.4 2H
Ar-H (ortho to

OCH₃)

4.59 Singlet - 2H -CH₂-

3.80 Singlet - 3H -OCH₃

1.96 Singlet - 1H -OH

¹³C NMR Data
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.[1][2]

Chemical Shift (δ) ppm Assignment

159.3 Ar-C (para to CH₂OH)

133.2 Ar-C (ipso to CH₂OH)

128.8 Ar-C (ortho to CH₂OH)

114.1 Ar-C (ortho to OCH₃)

65.2 -CH₂-

55.4 -OCH₃

Experimental Protocol for NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra of 4-Methoxybenzyl alcohol is as

follows:

Sample Preparation:
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Dissolve 5-10 mg of 4-Methoxybenzyl alcohol in approximately 0.6-0.7 mL of deuterated

chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (0 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (for a 400 MHz spectrometer):

¹H NMR:

Number of scans: 16

Acquisition time: ~4 seconds

Relaxation delay: 1 second

Pulse angle: 45°

¹³C NMR:

Number of scans: 1024

Acquisition time: ~1-2 seconds

Relaxation delay: 2 seconds

Proton decoupling: Broadband decoupling

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Integrate the signals in the ¹H NMR spectrum.
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Identify and report the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of 4-Methoxybenzyl alcohol is typically

recorded as a neat liquid film between salt plates (e.g., NaCl or KBr).

IR Data
The key absorption bands in the IR spectrum of 4-Methoxybenzyl alcohol are summarized

below.[3]

Wavenumber (cm⁻¹) Intensity Assignment

3350 (broad) Strong O-H stretch (alcohol)

3030-3000 Medium C-H stretch (aromatic)

2950-2850 Medium C-H stretch (aliphatic)

1612, 1512 Strong C=C stretch (aromatic ring)

1245 Strong C-O stretch (aryl ether)

1035 Strong C-O stretch (primary alcohol)

Experimental Protocol for FT-IR Spectroscopy
The following protocol outlines the procedure for obtaining an FT-IR spectrum of liquid 4-
Methoxybenzyl alcohol.[4][5][6][7][8]

Sample Preparation (Neat Liquid):

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

Place a single drop of 4-Methoxybenzyl alcohol onto the center of one salt plate.

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.
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Mount the salt plate assembly in the sample holder of the FT-IR spectrometer.

Instrument Parameters:

Record a background spectrum of the empty sample compartment.

Set the spectral range from 4000 to 400 cm⁻¹.

Select a resolution of 4 cm⁻¹.

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the major absorption peaks.

Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental

composition of a compound, as well as providing structural information through fragmentation

analysis. Electron Ionization (EI) is a common method used for volatile compounds like 4-
Methoxybenzyl alcohol.

Mass Spectrometry Data
The mass spectrum of 4-Methoxybenzyl alcohol shows a molecular ion peak and several

characteristic fragment ions.[9][10]

m/z Relative Intensity (%) Assignment

138 60 [M]⁺ (Molecular Ion)

107 100 [M - CH₂OH]⁺

77 40 [C₆H₅]⁺
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Experimental Protocol for Electron Ionization Mass
Spectrometry
The general procedure for obtaining an EI mass spectrum of 4-Methoxybenzyl alcohol is as

follows:[11][12][13][14]

Sample Introduction:

Introduce a small amount of the sample into the ion source, typically via a direct insertion

probe or through a gas chromatograph (GC-MS).

If using a direct probe, the sample is volatilized by heating.

Ionization and Analysis:

The gaseous sample molecules are bombarded with a beam of high-energy electrons

(typically 70 eV).

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into

the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion.

Data Processing:

The mass spectrum is plotted as relative intensity versus m/z.

Identify the molecular ion peak and major fragment ions.

Propose fragmentation pathways to explain the observed fragment ions.

Visualization of Spectroscopic Data and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental

workflow and key spectroscopic features of 4-Methoxybenzyl alcohol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1665506?utm_src=pdf-body
https://scs.illinois.edu/resources/cores-scs-research-and-service-facilities/mass-spectrometry-lab/electron-ionization
https://www.creative-proteomics.com/support/electron-ionization.htm
https://bitesizebio.com/82650/ionization-methods-mass-spec/
https://www.rroij.com/open-access/investigation-of-electron-ionization-in-mass-spectrometry--principles-and-applications.pdf
https://www.benchchem.com/product/b1665506?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Interpretation

4-Methoxybenzyl
Alcohol

NMR Spectroscopy
(¹H and ¹³C)FT-IR Spectroscopy Mass Spectrometry (EI)

Structural Elucidation Purity Assessment

Click to download full resolution via product page

Caption: Experimental workflow for the spectroscopic characterization of 4-Methoxybenzyl
alcohol.
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Caption: Key fragmentation pathways of 4-Methoxybenzyl alcohol in EI-MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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